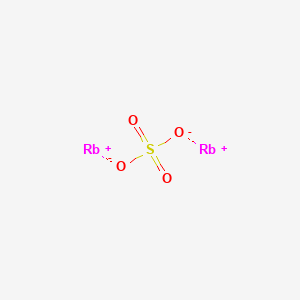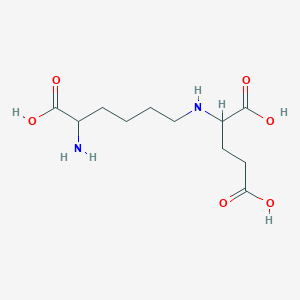
L-Saccharopin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Saccharopin is an intermediate compound in the metabolism of the amino acid lysine. It is formed by the condensation of lysine and alpha-ketoglutarate and plays a crucial role in the lysine degradation pathway in mammals and higher plants . This compound is also involved in the alpha-aminoadipate pathway, which is essential for lysine biosynthesis in fungi and euglenids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Saccharopin is synthesized through the condensation of lysine and alpha-ketoglutarate, catalyzed by the enzyme lysine-ketoglutarate reductase (LKR). This reaction forms this compound, which is then hydrolyzed by saccharopine dehydrogenase (SDH) to produce glutamate and alpha-aminoadipate semialdehyde .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation processes. Specific strains of microorganisms, such as Saccharomyces cerevisiae, are engineered to overproduce the enzymes required for the synthesis of this compound. The fermentation process is optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
L-Saccharopin undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form alpha-aminoadipate semialdehyde and glutamate.
Reduction: The reduction of this compound is less common but can occur under specific conditions.
Substitution: This compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include NAD+ and specific dehydrogenases such as saccharopine dehydrogenase.
Reduction: Reducing agents like sodium borohydride can be used under controlled conditions.
Substitution: Strong nucleophiles such as ammonia or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: The major products are alpha-aminoadipate semialdehyde and glutamate.
Reduction: Reduced forms of this compound, though less common.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
L-Saccharopin has several scientific research applications:
Mecanismo De Acción
L-Saccharopin exerts its effects through its role in the lysine degradation pathway. The enzyme lysine-ketoglutarate reductase catalyzes the condensation of lysine and alpha-ketoglutarate to form this compound. This compound is then hydrolyzed by saccharopine dehydrogenase to produce glutamate and alpha-aminoadipate semialdehyde . These reactions are crucial for maintaining nitrogen balance and energy production in cells .
Comparación Con Compuestos Similares
Similar Compounds
Hypusine: Another derivative of lysine involved in protein synthesis.
Palmitoylethanolamide: A compound related to fatty acid metabolism.
4-(γ-Glutamylamino)butanoic acid: Involved in glutamate metabolism.
Uniqueness
L-Saccharopin is unique due to its specific role in the lysine degradation pathway and its involvement in both biosynthesis and catabolism of lysine. Unlike other similar compounds, this compound is directly involved in the regulation of lysine levels in the body and has significant implications in metabolic disorders .
Propiedades
IUPAC Name |
2-[(5-amino-5-carboxypentyl)amino]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O6/c12-7(10(16)17)3-1-2-6-13-8(11(18)19)4-5-9(14)15/h7-8,13H,1-6,12H2,(H,14,15)(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGJAHTZVHVLOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(CCC(=O)O)C(=O)O)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[2-[(2-acetamido-4-methylpentanoyl)amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)-6-[(2,2,2-trifluoroacetyl)amino]hexanamide](/img/structure/B15285498.png)
![[1-[[4-[[3-(Benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B15285500.png)
![[3-Octadec-9-enoyloxy-2,2-bis(octadec-9-enoyloxymethyl)propyl] octadec-9-enoate](/img/structure/B15285503.png)
![(2E)-3-[(4S)-2,2-DiMethyl-1,3-dioxolan-4-yl]-2-Methyl-2-propenoic acid ethyl ester](/img/structure/B15285517.png)

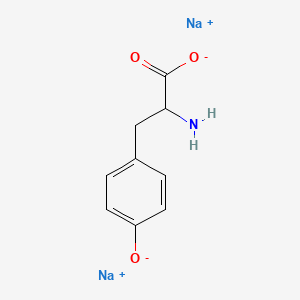

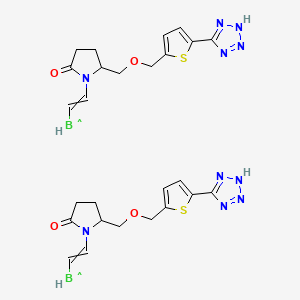
![(4S)-3-[(2S)-2-(Fmoc-amino)-3-methylbutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic Acid](/img/structure/B15285541.png)
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-phenylprop-2-enoate](/img/structure/B15285547.png)
![6-(1,2-Dihydroxy-2-methylpropyl)-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one](/img/structure/B15285551.png)
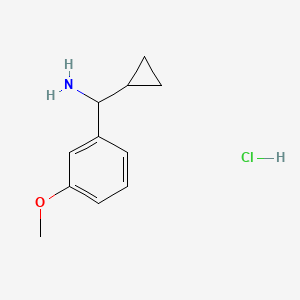
![1-[3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-ethynyl-pyrimidine-2,4-dione](/img/structure/B15285560.png)
